molecular formula C10H10O4 B15184883 3-(1-Carboxyethyl)benzoic acid, (R)- CAS No. 929543-66-8

3-(1-Carboxyethyl)benzoic acid, (R)-

Katalognummer: B15184883
CAS-Nummer: 929543-66-8
Molekulargewicht: 194.18 g/mol
InChI-Schlüssel: RIXOZEBXQQUHQW-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound is characterized by the presence of a benzene ring attached to an acetic acid moiety, with an additional carboxyl group and a methyl group at the alpha position. The (alphaR) designation indicates the specific stereochemistry of the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 3-carboxy-alpha-methyl-, (alphaR)- can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of benzene with a suitable acyl chloride, followed by subsequent reactions to introduce the carboxyl and methyl groups. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or oxidation reactions. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Benzeneacetic acid, 3-carboxy-alpha-methyl-, (alphaR)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzene ring or the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Benzeneacetic acid, 3-carboxy-alpha-methyl-, (alphaR)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of fine chemicals, agrochemicals, and other industrial products.

Wirkmechanismus

The mechanism of action of Benzeneacetic acid, 3-carboxy-alpha-methyl-, (alphaR)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzeneacetic acid: A simpler analog without the additional carboxyl and methyl groups.

    Phenylacetic acid: Similar structure but lacks the carboxyl group at the alpha position.

    2-Phenylpropanoic acid: Another related compound with a different substitution pattern.

Uniqueness

Benzeneacetic acid, 3-carboxy-alpha-methyl-, (alphaR)- is unique due to its specific stereochemistry and the presence of both carboxyl and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

929543-66-8

Molekularformel

C10H10O4

Molekulargewicht

194.18 g/mol

IUPAC-Name

3-[(1R)-1-carboxyethyl]benzoic acid

InChI

InChI=1S/C10H10O4/c1-6(9(11)12)7-3-2-4-8(5-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14)/t6-/m1/s1

InChI-Schlüssel

RIXOZEBXQQUHQW-ZCFIWIBFSA-N

Isomerische SMILES

C[C@H](C1=CC(=CC=C1)C(=O)O)C(=O)O

Kanonische SMILES

CC(C1=CC(=CC=C1)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.